molecular formula C12H22N2O2 B1377014 tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate CAS No. 1196147-27-9

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate

Cat. No.: B1377014
CAS No.: 1196147-27-9
M. Wt: 226.32 g/mol
InChI Key: WWVFPVXAOTXXOG-UHFFFAOYSA-N
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Description

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a chemical compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group attached to a hexahydro-1H-pyrrolo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyridine derivative, followed by cyclization to form the pyrrolopyridine core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate include other pyrrolopyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVFPVXAOTXXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856656
Record name tert-Butyl octahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196147-27-9
Record name tert-Butyl octahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Reactant of Route 2
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Reactant of Route 3
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Reactant of Route 4
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Reactant of Route 5
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Reactant of Route 6
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate

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